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Compound of Interest

Compound Name: 2-Hydroxy-3-nitropyridine

Cat. No.: B1220295 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis

of 2-hydroxy-3-nitropyridine from 2-hydroxypyridine. The information is curated for

professionals in research and drug development.

Introduction
2-Hydroxy-3-nitropyridine is a valuable intermediate in organic synthesis, particularly in the

development of pharmaceutical compounds and other specialty chemicals. Its synthesis via the

nitration of 2-hydroxypyridine is a fundamental reaction that can be achieved through various

methods. This document outlines the primary synthesis protocols, offering detailed procedural

steps and important safety considerations.

Physicochemical Properties of 2-Hydroxy-3-
nitropyridine
A summary of the key physical and chemical properties of the target compound is provided

below.
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Property Value Reference

Molecular Formula C₅H₄N₂O₃ [1]

Molecular Weight 140.10 g/mol [1]

Melting Point 224-228 °C [2]

Appearance
White to yellow or yellow-green

crystalline powder
[2]

Purity (typical) >98.0% (HPLC) [2]

Experimental Protocols
Two primary methods for the synthesis of 2-hydroxy-3-nitropyridine are detailed below.

Protocol 1: Nitration using Nitric Acid in Pyridine
This protocol is adapted from a patented method and is noted for producing a high-purity

product with reduced waste.[3]

Materials:

2-hydroxypyridine

Pyridine

Nitric acid (60-75% mass percent)

Sodium hydroxide, sodium carbonate, or sodium bicarbonate (for neutralization)

Ice

Round-bottom flask

Stirring apparatus

Dropping funnel
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Concentrator (e.g., rotary evaporator)

Procedure:

Dissolve 2-hydroxypyridine in pyridine in a round-bottom flask.

Place the reaction flask in an ice bath to cool the solution.

Slowly add nitric acid (60-75%) dropwise to the cooled and stirred solution.

After the addition is complete, remove the flask from the ice bath and continue stirring at

room temperature for 20-40 minutes.

Concentrate the pyridine in the reaction flask to approximately half of its original volume.

Repeat steps 2-5 for a total of 3-5 cycles.

After the final cycle, neutralize the mixed solution by adding an alkaline solution (e.g.,

sodium hydroxide, sodium carbonate, or sodium bicarbonate) while keeping the flask in an

ice bath.

The product, 2-hydroxy-3-nitropyridine, can then be isolated through standard post-

treatment procedures such as filtration and drying.[3]

Note on Yield: While this method is reported to produce a high-purity product, the patent does

not specify the quantitative yield.[3]

Protocol 2: Nitration using Mixed Acid (for analogous
compounds)
This protocol is a general method for the nitration of pyridine derivatives and has been reported

for the synthesis of similar compounds. It involves the use of a mixture of concentrated nitric

and sulfuric acids.

Materials:

2-hydroxypyridine (or analogous pyridine derivative)
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Concentrated nitric acid

Concentrated sulfuric acid

Ice

Aqueous ammonia

Round-bottom flask (heat-resistant)

Stirring apparatus

Dropping funnel

Procedure:

In a round-bottom flask, dissolve the starting pyridine derivative in concentrated sulfuric acid.

Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid.

Slowly and progressively add the acid mixture to the solution of the pyridine derivative. The

reaction is exothermic and may produce foam.

Maintain the reaction temperature at a constant, elevated level (e.g., 130°C has been

reported for a similar synthesis) throughout the acid addition.[4]

After the addition is complete, pour the colored solution onto ice.

Adjust the pH of the solution to around 3-4 by adding aqueous ammonia.

Allow the mixture to stand in a refrigerator to facilitate precipitation.

Collect the precipitate by filtration, wash with water, and dry.

The crude product can be recrystallized from hot water to improve purity.[4]

Quantitative Data for Analogous Syntheses:
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The following table summarizes yield data from the synthesis of similar nitropyridine

compounds, as specific yield data for the direct nitration of 2-hydroxypyridine to 2-hydroxy-3-
nitropyridine is not consistently reported in the surveyed literature.

Starting
Material

Nitrating Agent Product Yield Reference

2-Pyridone
Sulfuric acid,

Nitric acid
3-Nitropyridone 22% [2]

3-

Hydroxypyridine

KNO₃, Sulfuric

acid

3-Hydroxy-2-

nitropyridine
49.7% [5]

3-

Hydroxypyridine

Acetic anhydride,

KNO₃

3-Hydroxy-2-

nitropyridine
81-90% [6][7]

2-Amino-5-

methylpyridine

Nitric acid,

Sulfuric acid

2-Hydroxy-5-

methyl-3-

nitropyridine

Not specified [4]

Experimental Workflow and Logic
The following diagrams illustrate the general workflow for the synthesis of 2-hydroxy-3-
nitropyridine.

Protocol 1: Nitric Acid in Pyridine

Dissolve 2-Hydroxypyridine
in Pyridine Cool in Ice Bath Add Nitric Acid

(60-75%) Stir at Room Temp
(20-40 min)

Concentrate Pyridine

Repeat 3-5 Times

next cycle

Neutralize with Basefinal cycle Isolate Product
(Filtration, Drying) 2-Hydroxy-3-nitropyridine
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Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of 2-hydroxy-3-nitropyridine using nitric

acid in pyridine.
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Caption: Simplified reaction pathway for the nitration of 2-hydroxypyridine.

Safety Precautions
The nitration reactions described are highly exothermic and should be conducted with

extreme caution in a well-ventilated fume hood.

Concentrated acids (nitric and sulfuric) are highly corrosive and strong oxidizing agents.

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a

lab coat, must be worn.

Handle pyridine, a flammable and toxic solvent, with care.

Always add acid to the reaction mixture slowly and with efficient stirring and cooling to

control the reaction temperature.
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Quenching the reaction mixture with ice should be done carefully to avoid splashing of

corrosive materials.

By following these detailed protocols and safety guidelines, researchers can effectively

synthesize 2-hydroxy-3-nitropyridine for its various applications in drug development and

scientific research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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